Nemazoline hydrochloride
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Overview
Description
Nemazoline hydrochloride is a chemical compound known for its use as a nasal decongestant. It exhibits alpha 1-agonist and alpha 2-antagonist activity, making it effective in reducing nasal congestion. This compound has been found to be more effective and longer-lasting than oxymetazoline in both in-vitro and in-vivo studies on canine nasal mucosa .
Preparation Methods
The preparation of nemazoline hydrochloride involves several synthetic routes and reaction conditions. One method includes the use of alpha-naphthylacetic acid, ethylenediamine, and acetone as raw materials. The process involves condensation, cyclization, and salification to produce 4, 5-dihydro-2-(1-naphthylmethyl)-1H-imidazole hydrochloride . Another method employs a sulfur-containing catalyst such as carbon disulfide, sodium sulfide, or thiourea to synthesize nemazoline, followed by simple salifying and recrystallization processes to obtain this compound with high yield and purity .
Chemical Reactions Analysis
Nemazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur with halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Nemazoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on biological systems, particularly in relation to its alpha-adrenergic activity.
Medicine: this compound is primarily used as a nasal decongestant in medical formulations.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Nemazoline hydrochloride exerts its effects by stimulating alpha adrenergic receptors in arterioles, leading to vasoconstriction and decreased congestion at the site of administration. This mechanism involves the release of norepinephrine in sympathetic nerves, which binds to alpha adrenergic receptors and causes vasoconstriction .
Comparison with Similar Compounds
Nemazoline hydrochloride is often compared with other nasal decongestants such as oxymetazoline and naphazoline. While all these compounds exhibit alpha-adrenergic activity, this compound is noted for its longer-lasting effects and higher efficacy in reducing nasal congestion . Similar compounds include:
- Oxymetazoline
- Naphazoline
- Phenylephrine
This compound’s unique combination of alpha 1-agonist and alpha 2-antagonist activity sets it apart from these similar compounds .
Biological Activity
Nemazoline hydrochloride, also known as naphazoline hydrochloride, is a sympathomimetic agent primarily used as a topical decongestant. It acts mainly on alpha-adrenergic receptors, leading to vasoconstriction and reduced swelling in nasal passages and conjunctival tissues. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound exerts its effects primarily through the activation of alpha-adrenergic receptors (α1 and α2). The binding of norepinephrine to these receptors results in:
- Vasoconstriction : This is the primary mechanism leading to reduced blood flow and swelling in the nasal mucosa.
- Decreased secretion : By constricting blood vessels, nemazoline reduces the secretion of mucus in the nasal passages and eyes, alleviating symptoms of congestion and redness.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates several important characteristics:
- Absorption : It is lipophilic and weakly basic, allowing for significant absorption through mucosal surfaces. Its bioavailability from the gastrointestinal tract is high .
- Distribution : Nemazoline can cross the blood-brain barrier due to its lipophilic nature, which may lead to central nervous system effects .
- Metabolism : Limited data suggest that nemazoline undergoes hepatic metabolism, with a substantial portion excreted unchanged in urine .
- Half-life : While specific half-life data for nemazoline are sparse, similar imidazoline compounds exhibit half-lives ranging from 2 to 12 hours .
Adverse Effects
Long-term use of nemazoline can lead to rebound congestion (rhinitis medicamentosa), characterized by worsening nasal congestion upon cessation of the drug. Other potential side effects include:
- CNS Effects : Drowsiness or sedation due to central nervous system penetration.
- Cardiovascular Effects : Elevated blood pressure or heart rate due to systemic vasoconstriction.
Case Study 1: Efficacy in Allergic Rhinitis
A study demonstrated that this compound effectively reduced nasal congestion in patients with allergic rhinitis. Patients reported significant improvement in symptoms within 15 minutes of administration, lasting up to 8 hours .
Case Study 2: Naphazoline and Eye Drops
In a clinical trial involving naphazoline-containing eye drops for allergic conjunctivitis, patients experienced rapid relief from redness and swelling. The study highlighted the importance of dosage accuracy in achieving therapeutic effects while minimizing side effects .
Research Findings Summary Table
Parameter | Value/Description |
---|---|
Chemical Structure | [2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole; HCl] |
Primary Action | Alpha-adrenergic receptor agonist |
Common Uses | Decongestant (nasal and ocular applications) |
Onset of Action | ~15 minutes |
Duration of Effect | 4 to 8 hours |
Side Effects | Rebound congestion, CNS effects |
Properties
CAS No. |
111073-18-8 |
---|---|
Molecular Formula |
C10H12Cl3N3 |
Molecular Weight |
280.6 g/mol |
IUPAC Name |
2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H |
InChI Key |
ASIGTNNPGBMHLP-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Canonical SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Synonyms |
2-(4-amino-3,5-dichlorobenzyl)imidazoline A 57219 A-57219 |
Origin of Product |
United States |
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